molecular formula C12H15N3O B1500834 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol CAS No. 1065484-16-3

1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol

Cat. No.: B1500834
CAS No.: 1065484-16-3
M. Wt: 217.27 g/mol
InChI Key: CNLPDRKLRWVYTJ-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol is a heterocyclic compound that combines the structural features of benzimidazole and piperidine. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing benzimidazole derivatives involves the condensation of ortho-phenylenediamine with aldehydes or carboxylic acids.

    Cyclization: The benzimidazole core can then be further reacted with piperidine derivatives under cyclization conditions to form the final compound.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection, temperature control, and purification methods are critical factors in industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The piperidine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol is unique due to the combination of the benzimidazole and piperidine rings, which may confer enhanced bioactivity and pharmacokinetic properties. The presence of the piperidine ring can improve the compound’s solubility and ability to interact with biological membranes, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-9-5-7-15(8-6-9)12-13-10-3-1-2-4-11(10)14-12/h1-4,9,16H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLPDRKLRWVYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671427
Record name 1-(1H-Benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-16-3
Record name 1-(1H-Benzimidazol-2-yl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Benzimidazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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